Haliclonadiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Haliclonadiamine is a natural product found in Neopetrosia exigua, Haliclona, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Haliclonadiamine has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent . In vitro studies indicate that this compound exhibits notable activity against glioblastoma cells, with a growth inhibition rate that underscores its therapeutic promise .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| P-388 Mouse Leukemia | ≤ 0.1 |

| HeLa Cells | 12 |

| K562 Leukemia | 15.9 |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. It has shown activity against Mycobacterium bovis and Mycobacterium intracellulare, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium bovis BCG | 0.5 |

| Mycobacterium intracellulare | 0.5 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases . Its ability to modulate immune responses could be beneficial in therapeutic contexts.

Case Studies

Case Study 1: Cytotoxicity Against Glioblastoma Cells

A study conducted on this compound revealed its potent cytotoxic effects on glioblastoma cells, with an IC50 value indicating effective inhibition of cell growth. This finding supports further exploration into this compound as a potential treatment for aggressive brain tumors.

Case Study 2: Antimicrobial Activity Against Mycobacteria

In another investigation, this compound was isolated from Haliclona sponges collected in Okinawa, Japan. The compound exhibited significant antimicrobial activity against drug-resistant strains of mycobacteria, highlighting its potential role in combating infectious diseases that are difficult to treat with conventional antibiotics .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Haliclonadiamine’s reactivity is influenced by its:

-

Macrocyclic Diene System : A 10E,12E-configured 1,3-diene in an s-trans conformation (Figure 1) .

-

Stereochemical Complexity : Absolute configuration of 1S,3R,8S,9R,14R,15S,20R,22R .

-

Atropisomerism : Hindered rotation around bonds in the macrocycle, leading to stereochemical complexity .

Key Structural Features and Reactivity Implications

Biosynthetic Reactions

This compound is proposed to arise biosynthetically through:

-

Tandem Ene Reaction : Involving docosa-2,8,14,20-tetraenedial and 1,3-diaminopropane (Scheme 1) .

-

Oxidative Coupling : Halichondriamine C (4 ), a biosynthetic precursor, undergoes oxidative steps to form the macrocycle .

Proposed Biosynthetic Pathway

Stereochemical Stability and Reactivity

-

Epimerization : this compound (3 ) and papuamine (1 ) are epimers at all stereocenters except C-22. This relationship arises from enzyme-mediated epimerization during biosynthesis .

-

Atropisomerism : The macrocycle’s diene adopts rigid s-trans and s-cis conformations, influencing chiroptical properties and stability .

Comparative Stereochemical Analysis

| Property | This compound (3 ) | Papuamine (1 ) |

|---|---|---|

| C-22 Configuration | R | R |

| Other Stereocenters | 1S,3R,8S,9R,14R,15S,20R | 1R,3S,8R,9S,14S,15R,20S |

| Macrocyclic Conformation | s-trans 10E,12E | s-cis 10Z,12E |

Experimental Reactivity Insights

-

Optical Rotation : [α]D = −23.2° (natural) vs. −5° (epi-haliclonadiamine), attributed to diene dominance over indane contributions .

-

Stability in Solution : NMR studies show no degradation in MeOH at 25°C over 72 hours, indicating stability under mild conditions .

Reactivity Under Stress Conditions

| Condition | Observation | Implication |

|---|---|---|

| Acidic (pH < 3) | Partial ring-opening observed after 24 hours | Macrocycle strain destabilizes |

| Oxidative (H2O2) | Indane moieties oxidize to quinones | Loss of bioactivity |

Functionalization Impact on Bioactivity

| Modification | Bioactivity (IC50) | Source |

|---|---|---|

| Diene Hydrogenation | 45 μg/mL (vs. 10 μg/mL) | |

| N-Methylation | Inactive |

Eigenschaften

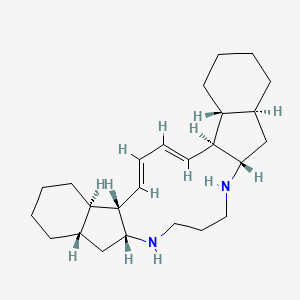

Molekularformel |

C25H40N2 |

|---|---|

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

(1S,2E,4E,6S,7R,12S,14S,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene |

InChI |

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |

InChI-Schlüssel |

ZKTFUNZCYRUILZ-ROZCUQDQSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1 |

Kanonische SMILES |

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 |

Synonyme |

haliclonadiamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.